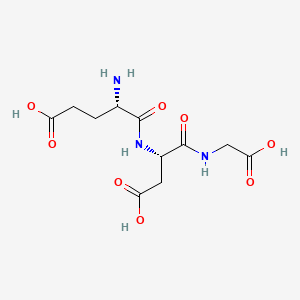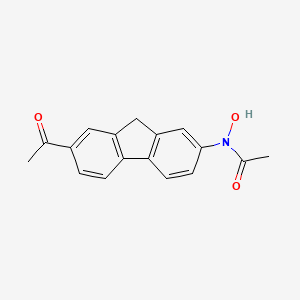
Acetamide, N-(7-acetyl-9H-fluoren-2-yl)-N-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETAMIDE,N-(7-ACETYL-9H-FLUOREN-2-YL)-N-HYDROXY- is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of an acetamide group attached to a fluorenyl ring system, which is further substituted with an acetyl group and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-(7-ACETYL-9H-FLUOREN-2-YL)-N-HYDROXY- typically involves multi-step organic reactions One common method includes the acylation of 7-acetyl-9H-fluorene with acetic anhydride in the presence of a catalyst such as pyridine
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
ACETAMIDE,N-(7-ACETYL-9H-FLUOREN-2-YL)-N-HYDROXY- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the acetyl group or convert the fluorenyl ring to a more saturated system using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deacetylated or more saturated fluorenyl derivatives.
Substitution: Formation of substituted acetamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
ACETAMIDE,N-(7-ACETYL-9H-FLUOREN-2-YL)-N-HYDROXY- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which ACETAMIDE,N-(7-ACETYL-9H-FLUOREN-2-YL)-N-HYDROXY- exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological responses. The fluorenyl ring system allows for strong binding interactions, while the acetamide and hydroxy groups provide additional sites for hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ACETAMIDE,N-(7-ACETYL-9H-FLUOREN-2-YL)-N-(ACETYLOXY)
- ACETAMIDE,N-(7-FLUORO-9H-FLUOREN-2-YL)-N-HYDROXY-
Uniqueness
ACETAMIDE,N-(7-ACETYL-9H-FLUOREN-2-YL)-N-HYDROXY- is unique due to its specific substitution pattern on the fluorenyl ring, which imparts distinct chemical and biological properties. The presence of both acetyl and hydroxy groups allows for versatile reactivity and potential for diverse applications in research and industry.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and innovations.
Eigenschaften
CAS-Nummer |
92901-07-0 |
|---|---|
Molekularformel |
C17H15NO3 |
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
N-(7-acetyl-9H-fluoren-2-yl)-N-hydroxyacetamide |
InChI |
InChI=1S/C17H15NO3/c1-10(19)12-3-5-16-13(7-12)8-14-9-15(4-6-17(14)16)18(21)11(2)20/h3-7,9,21H,8H2,1-2H3 |
InChI-Schlüssel |
LXVZVYKQLBVLPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N(C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




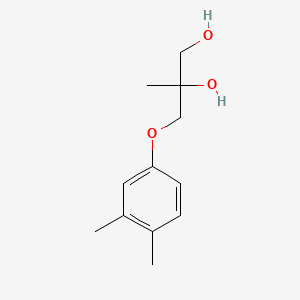

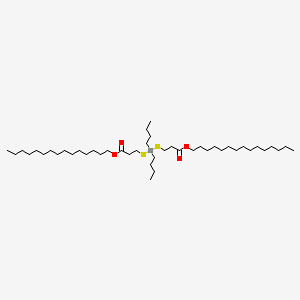
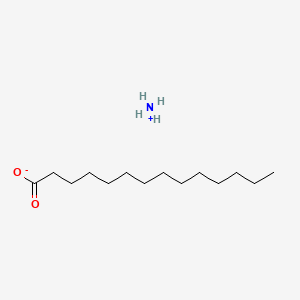
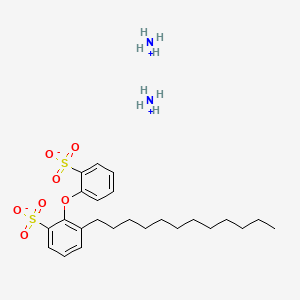
![Ethanol,[1-3H]](/img/structure/B13790943.png)
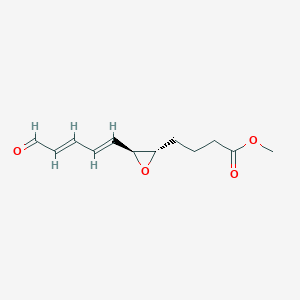
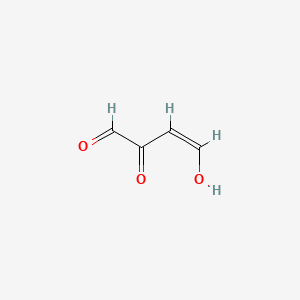
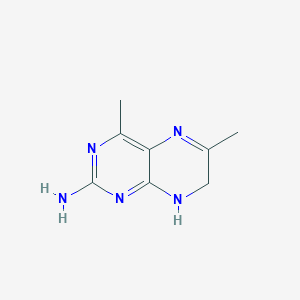
![Ethanaminium, 2-amino-N-[2-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-2-oxo-, dodecyl sulfate](/img/structure/B13790982.png)
